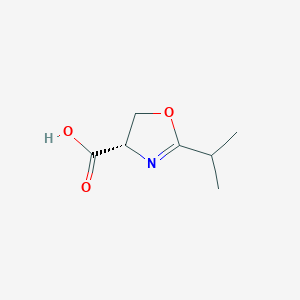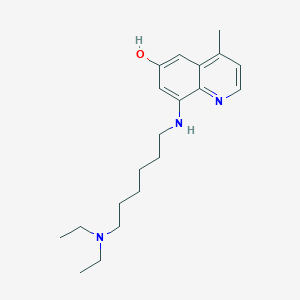![molecular formula C13H18N4O3 B12895081 Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- CAS No. 650596-27-3](/img/structure/B12895081.png)
Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a compound with a similar pyridine and pyrrolidine structure.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as proline and pyrrolizines.
Uniqueness
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is unique due to its urea linkage and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
650596-27-3 |
|---|---|
Molekularformel |
C13H18N4O3 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
2-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamoylamino]acetic acid |
InChI |
InChI=1S/C13H18N4O3/c1-17-6-2-3-10(17)9-4-5-11(14-7-9)16-13(20)15-8-12(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)(H2,14,15,16,20) |
InChI-Schlüssel |
IDQBOUPFIJUSKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CN=C(C=C2)NC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
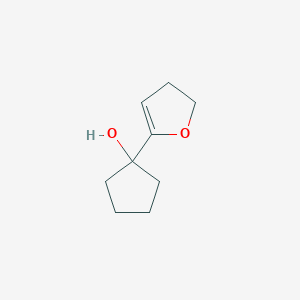
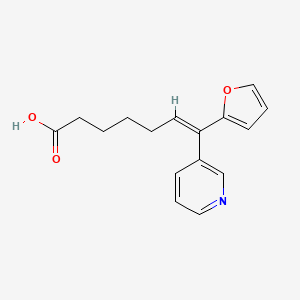
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
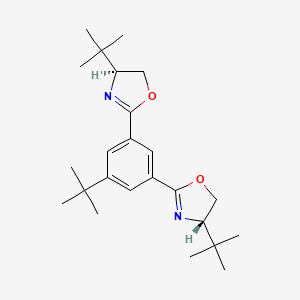
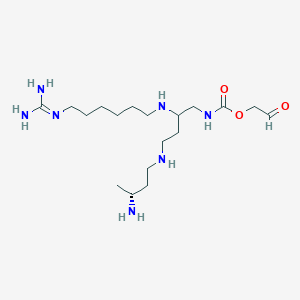
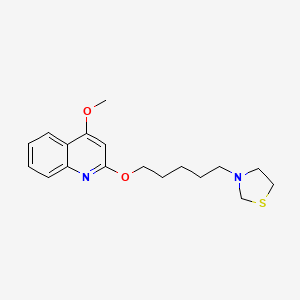
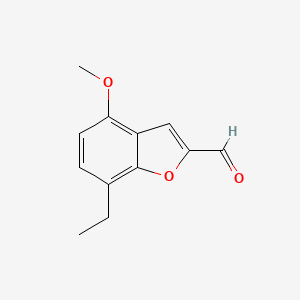
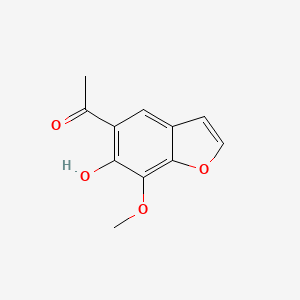
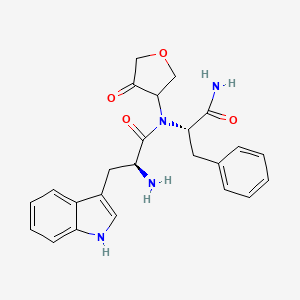
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)

